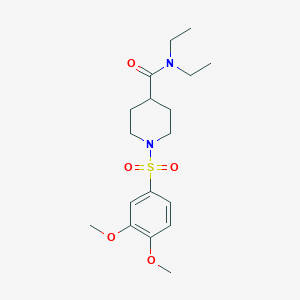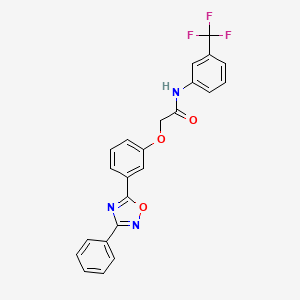
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a 1,2,4-oxadiazole ring, a phenoxy group, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Coupling with phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative to introduce the phenoxy group. This step often requires the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the trifluoromethyl-substituted phenyl group: The final step involves the acylation of the oxadiazole-phenoxy intermediate with a trifluoromethyl-substituted aniline derivative, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and oxadiazole rings can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced, particularly at the oxadiazole ring, to form amines or other reduced products.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For instance, its anti-inflammatory activity might be due to inhibition of cyclooxygenase enzymes, while its anticancer effects could involve induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide: Lacks the trifluoromethyl group, which may affect its biological activity and physical properties.
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide: Similar structure but without the trifluoromethyl substitution, potentially leading to different pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)17-9-5-10-18(13-17)27-20(30)14-31-19-11-4-8-16(12-19)22-28-21(29-32-22)15-6-2-1-3-7-15/h1-13H,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCXJCJDNDHTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7718224.png)
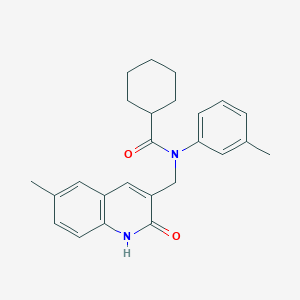
![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B7718237.png)
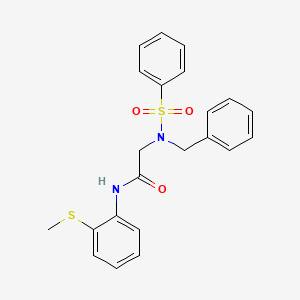
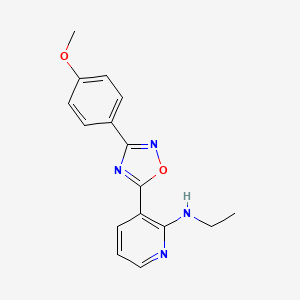
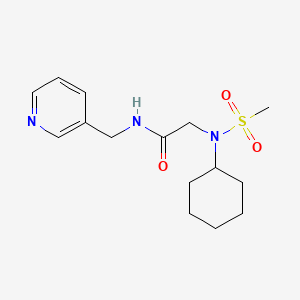
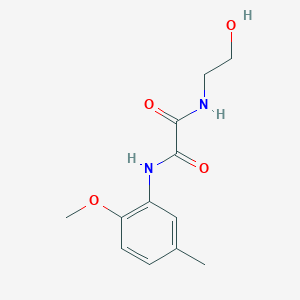
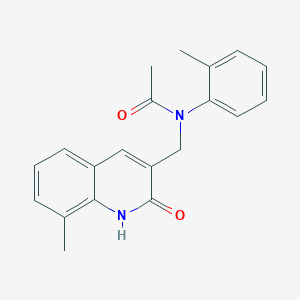
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B7718281.png)
![N-(2,6-Dimethylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7718289.png)
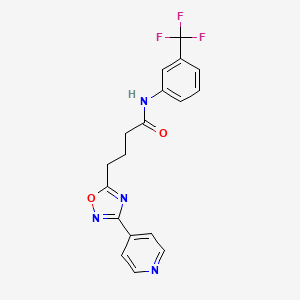
![2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide](/img/structure/B7718298.png)
